4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine

Endocrinology Thyroid Hormone Metabolism Enzyme Inhibition

Researchers often struggle to source benzimidazole-morpholine hybrids with validated target engagement-generic libraries frequently lack the 5-chloro substitution critical for deiodinase and topoisomerase I inhibition. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine (CAS 333771-44-1) addresses this gap as a structurally authenticated chemical probe. - Inhibits iodothyronine 5'-deiodinase (Ki = 2.5 µM), enabling precise T4-to-T3 modulation in cellular models. - Demonstrates single-agent cytotoxicity across HCT-116, MCF-7, and HeLa lines (IC50 = 7-24 µM) and inhibits human topoisomerase I (EC50 = 18 µM). - Supplied with full analytical certification; shipped ambient from US/EU hubs to minimize lead time.

Molecular Formula C11H12ClN3O
Molecular Weight 237.69
CAS No. 333771-44-1
Cat. No. B2878547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine
CAS333771-44-1
Molecular FormulaC11H12ClN3O
Molecular Weight237.69
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)14-11(13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,13,14)
InChIKeyQKLNZAXCSBCBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine (CAS 333771-44-1): A Unique Benzimidazole-Morpholine Hybrid for Targeted Research


4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine (CAS 333771-44-1) is a heterocyclic small molecule featuring a benzimidazole core linked to a morpholine ring, with a chlorine atom at the 5-position of the benzimidazole. This specific substitution pattern is critical for its unique biological profile, distinguishing it from other benzimidazole derivatives. The compound exhibits a molecular weight of 237.69 g/mol and a formula of C11H12ClN3O . Its structural features confer distinct interactions with biological targets, making it a valuable chemical tool in medicinal chemistry and pharmacology, particularly in the study of cancer and thyroid hormone metabolism [1][2].

Why Simple Substitution of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine (333771-44-1) Is Not Recommended for Critical Assays


The 5-chloro substitution on the benzimidazole ring of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is not a minor variation but a key determinant of its target engagement and selectivity. Structure-activity relationship (SAR) studies on benzimidazole-morpholine derivatives demonstrate that the position and presence of halogen substituents dramatically alter enzyme inhibition profiles and cellular efficacy [1]. For instance, while non-chlorinated or differently substituted analogs may exhibit some activity, they often fail to achieve the same level of potency or target specificity [2]. Furthermore, the specific combination of the morpholine group and the 5-chloro-benzimidazole moiety creates a unique pharmacophore that is not easily replicated by generic benzimidazole libraries, potentially leading to false negatives or off-target effects in experimental settings [3]. Therefore, direct substitution without rigorous validation risks compromising the integrity of biological and pharmacological studies.

Quantitative Differentiation Evidence: Why 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine Outperforms its Analogs


Unique Inhibition of Iodothyronine 5'-Deiodinase: A Specific Metabolic Switch

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a direct and potent inhibitor of iodothyronine 5'-deiodinase, an enzyme critical for the conversion of thyroxine (T4) to the active hormone triiodothyronine (T3). This mechanism is not shared by the non-chlorinated parent compound, 4-(1H-benzo[d]imidazol-2-yl)morpholine, which lacks this specific inhibitory activity [1]. The inhibition constant (Ki) for the target compound was determined to be 2.5 µM in human liver cell assays [1].

Endocrinology Thyroid Hormone Metabolism Enzyme Inhibition

Enhanced Cytotoxicity Against Cancer Cells: A Comparative Advantage

The 5-chloro substitution on the benzimidazole ring of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine leads to significantly enhanced cytotoxicity across a panel of cancer cell lines compared to its non-chlorinated analog. In a comparative MTT assay, the target compound demonstrated potent activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Oncology Cytotoxicity Anticancer Activity

Superior Topoisomerase I Inhibition: A Class-Leading Mechanism

The target compound is a more effective inhibitor of mammalian DNA topoisomerase I compared to structurally related benzimidazole derivatives. In vitro supercoil relaxation assays reveal that the 5-chloro-2-morpholino-benzimidazole scaffold induces significant DNA cleavage at lower concentrations than analogs with different substituents at the 5-position [1].

Cancer Biology Topoisomerase Inhibition DNA Damage

Optimal Applications of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine (333771-44-1) in Research and Development


Investigating Thyroid Hormone Metabolism Pathways

Given its specific inhibition of iodothyronine 5'-deiodinase (Ki = 2.5 µM), 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is an indispensable tool for researchers studying the conversion of T4 to T3. Its use allows for precise manipulation of thyroid hormone levels in cellular and tissue models, facilitating studies on metabolic regulation, development, and thyroid-related disorders [1]. The absence of this activity in the non-chlorinated analog ensures that observed effects are due to specific deiodinase modulation rather than non-specific benzimidazole interactions .

Anticancer Drug Discovery: Developing Potent Cytotoxic Agents

The compound's superior cytotoxicity against multiple cancer cell lines (IC50 = 7-24 µM in HCT-116, MCF-7, and HeLa cells) makes it an excellent lead candidate or chemical probe for developing novel anticancer therapies [2]. Its enhanced potency compared to the non-chlorinated analog suggests that the 5-chloro group is a critical pharmacophoric element. Researchers can leverage this scaffold to design and optimize new molecules with improved efficacy and selectivity against various tumor types.

Probing DNA Topology and Repair Mechanisms

As a class-leading inhibitor of human topoisomerase I (EC50 = 18 µM), 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a valuable chemical tool for investigating DNA damage responses and the role of topoisomerase in cellular processes [3]. It can be used in mechanistic studies to dissect the pathways involved in DNA relaxation, replication, and transcription, and to validate topoisomerase I as a target for chemotherapeutic intervention.

Synthetic Building Block for Advanced Heterocyclic Libraries

The compound's unique structure, combining a 5-chloro-benzimidazole with a morpholine ring, serves as a versatile intermediate for synthesizing diverse heterocyclic libraries. Its reactivity allows for further functionalization, enabling the creation of novel compounds with tailored properties for medicinal chemistry and materials science applications .

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